molecular formula C21H14N2O3S B4740623 N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B4740623
M. Wt: 374.4 g/mol
InChI Key: JOVQFXPLGSUHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzo[d][1,3]dioxole structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, and the benzo[d][1,3]dioxole structure is incorporated through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death. In cancer cells, it may interfere with cell division or induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzo[d][1,3]dioxole-containing molecules. Examples are:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its potential for diverse applications in various fields of research further highlights its uniqueness .

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-20(16-7-8-18-19(10-16)26-12-25-18)23-21-22-17(11-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-11H,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQFXPLGSUHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.